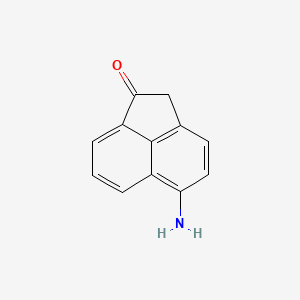

1-Acenaphthenone, 5-amino-

Description

Contextualizing Acenaphthene (B1664957) Derivatives in Advanced Chemical Research

Acenaphthene, a tricyclic aromatic hydrocarbon, serves as a fundamental building block for a wide array of derivatives. These compounds are at the forefront of advanced chemical research, with applications spanning materials science, pharmaceuticals, and organic synthesis. mdpi.com Researchers have successfully synthesized novel acenaphthene derivatives that exhibit potent antitumor activities, highlighting their potential in medicinal chemistry. mdpi.com The unique electronic and structural properties of the acenaphthene core allow for the development of specialized materials, including electrically conductive polymers and fluorescent dyes. wikipedia.orgclausiuspress.com The ability to introduce various functional groups onto the acenaphthene skeleton through regioselective reactions further expands the scope of their application, making them a subject of continuous investigation. acs.org

Significance of 1-Acenaphthenone (B129850), 5-amino- within Polycyclic Aromatic Hydrocarbon Chemistry

1-Acenaphthenone, 5-amino-, as a derivative of acenaphthene, holds a specific and important place within the broader field of polycyclic aromatic hydrocarbon chemistry. ontosight.ai PAHs are a class of organic compounds composed of multiple fused aromatic rings and are often the subject of environmental and toxicological studies due to their formation during incomplete combustion of organic matter. wikipedia.orgmdpi.com 1-Acenaphthenone, 5-amino- is significant as it serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai Its structure, which combines a polycyclic aromatic system with a ketone and an amino group, provides multiple reactive sites for further chemical modifications. ontosight.ai This makes it a valuable precursor for creating a variety of dyes, pigments, and potentially new pharmaceutical agents. ontosight.ai The study of such substituted PAHs is crucial for understanding structure-activity relationships and for the development of new functional materials.

Historical Development and Evolution of Acenaphthenone Chemistry

The chemistry of acenaphthene and its derivatives has evolved significantly since its discovery in coal tar. nih.gov Early research focused on the isolation and basic characterization of these compounds. Over time, the development of more sophisticated synthetic and analytical techniques allowed for a deeper understanding of their reactivity and potential applications. The exploration of acenaphthenone chemistry, a subset of acenaphthene chemistry, has been driven by the desire to create new molecules with specific electronic and biological properties. Key historical developments include the elucidation of reaction mechanisms for substitutions and cyclizations involving the acenaphthene core. oup.combeilstein-journals.org The ongoing development of green chemistry principles is also influencing the synthetic routes to acenaphthenone derivatives, with a focus on more environmentally benign catalysts and solvents. mdpi.com

Scope and Academic Research Objectives

Current academic research on 1-Acenaphthenone, 5-amino- and related compounds is focused on several key objectives. A primary goal is the development of efficient and scalable synthesis methods. ontosight.ai This includes optimizing reaction conditions to improve yields and reduce costs, making these compounds more accessible for further research and potential industrial applications. clausiuspress.com Another major research direction is the exploration of the compound's potential as a building block for novel materials with tailored optical and electronic properties. ontosight.ai Furthermore, there is continued interest in investigating the biological activities of derivatives synthesized from 1-Acenaphthenone, 5-amino-, with the aim of discovering new therapeutic agents. mdpi.comontosight.ai The overarching scope is to expand the fundamental understanding of the structure-property relationships in this class of polycyclic aromatic compounds to unlock their full potential. osti.gov

Compound Data

Below are interactive tables detailing the properties of 1-Acenaphthenone, 5-amino- and related compounds mentioned in this article.

Table 1: Properties of 1-Acenaphthenone, 5-amino-

| Property | Value | Source |

| Molecular Formula | C12H9NO | ontosight.ai |

| Molecular Weight | 183.21 g/mol | ontosight.ai |

| Appearance | Yellow crystalline solid | ontosight.ai |

| Melting Point | 137-140°C | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

69019-56-3 |

|---|---|

Molecular Formula |

C12H9NO |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

5-amino-2H-acenaphthylen-1-one |

InChI |

InChI=1S/C12H9NO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6,13H2 |

InChI Key |

AEYKUOYHMOHHEE-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C3C(=C(C=C2)N)C=CC=C3C1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acenaphthenone, 5 Amino

Strategic Approaches to the Acenaphthenone Core with Amino Functionality

The introduction of both a ketone at the C1 position and an amino group at the C5 position of the acenaphthene (B1664957) skeleton requires careful strategic planning to manage regioselectivity and functional group compatibility. The two main strategies involve either modifying acenaphthene and its derivatives or building the tricyclic system with the required functionalities incorporated from the start.

Starting from the readily available hydrocarbon acenaphthene, this approach relies on a sequence of reactions to introduce the necessary carbonyl and amino groups onto the aromatic and aliphatic parts of the molecule.

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. This sequence is well-established for the acenaphthene system.

The synthesis begins with the electrophilic nitration of acenaphthene. Depending on the reaction conditions, nitration can yield a mixture of isomers, but 5-nitroacenaphthene (B50719) is a major product. rsc.org The subsequent step involves the oxidation of the benzylic methylene (B1212753) group of 5-nitroacenaphthene. Research has shown that oxidation of 5-nitroacenaphthene using chromium trioxide in acetic acid produces a mixture of 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene. universiteitleiden.nl The desired 1-oxo isomer, 5-nitro-1-acenaphthenone, can be isolated from this mixture.

The final step is the selective reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. Studies on the metabolism of 5-nitroacenaphthene have observed the reduction of 1-oxo-5-nitroacenaphthene to 1-oxo-5-aminoacenaphthene (5-amino-1-acenaphthenone). nih.gov Standard laboratory procedures, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media, are typically effective for this type of transformation. prepchem.com

Table 1: Nitration-Oxidation-Reduction Pathway

| Step | Precursor | Reagents & Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 1. Nitration | Acenaphthene | Nitric acid, various solvents | 5-Nitroacenaphthene | A common method for functionalizing the C5 position. rsc.org | rsc.org |

| 2. Oxidation | 5-Nitroacenaphthene | Chromium trioxide (CrO₃), Acetic acid | 1-Oxo-5-nitroacenaphthene | Yields a mixture of 1-oxo and 2-oxo isomers. universiteitleiden.nl | universiteitleiden.nl |

| 3. Reduction | 1-Oxo-5-nitroacenaphthene | e.g., Catalytic hydrogenation (H₂/Pd-C), Sn/HCl | 5-Amino-1-acenaphthenone | The nitro group is reduced to an amine, yielding the final product. nih.gov | nih.gov |

This strategy prioritizes the formation of the acenaphthenone core first, followed by the introduction of the amino group. The direct oxidation of acenaphthene's benzylic position is a key transformation.

Acenaphthene can be oxidized to 1-acenaphthenone (B129850) using various methods. For instance, oxidation with N-bromosuccinimide (NBS) in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can convert 1-acenaphthenones to acenaphthenequinones, but milder conditions or different reagents can target the mono-ketone. researchgate.net Bacterial oxidation has also been shown to convert acenaphthene to 1-acenaphthenol (B129857) and subsequently to 1-acenaphthenone. acs.org

Once 1-acenaphthenone is formed, the subsequent steps would mirror the latter stages of the previous method: nitration at the C5 position to yield 5-nitro-1-acenaphthenone, followed by reduction to 5-amino-1-acenaphthenone. The nitration of acenaphthenone-derived structures has been reported, indicating the viability of this approach. rsc.org

An alternative to nitration is the halogenation of the aromatic ring, which provides a handle for further functionalization. Bromination is a typical choice for this purpose.

The synthesis commences with the bromination of acenaphthene, which selectively occurs at the C5 position to yield 5-bromoacenaphthene (B1265734). sid.irumanitoba.ca This intermediate can then be oxidized to introduce the carbonyl group. The oxidation of 5-bromoacenaphthene with reagents like sodium dichromate in acetic acid has been shown to produce 5-bromoacenaphthylene-1,2-dione. chemicalbook.com Selective reduction of the dione (B5365651) could potentially yield 5-bromo-1-acenaphthenone.

The final and most challenging step in this sequence is the conversion of the bromo group to an amino group. While direct nucleophilic substitution is difficult on an unactivated aryl halide, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for this transformation. This would involve reacting 5-bromo-1-acenaphthenone with an ammonia (B1221849) equivalent in the presence of a palladium or copper catalyst. Although direct amination of quinoquinoline analogs of acenaphthene has proven difficult under certain conditions beilstein-journals.org, catalyzed cross-coupling reactions on the brominated acenaphthenone core remain a theoretically sound and synthetically plausible route.

Table 2: Halogenation-Based Pathway

| Step | Precursor | Reagents & Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| 1. Bromination | Acenaphthene | N-Bromosuccinimide (NBS), DMF | 5-Bromoacenaphthene | A standard method for introducing a halogen at the C5 position. sid.ir | sid.ir |

| 2. Oxidation | 5-Bromoacenaphthene | Sodium dichromate (Na₂Cr₂O₇), Acetic acid | 5-Bromoacenaphthylene-1,2-dione | Oxidation of the benzylic positions occurs to form the dione. chemicalbook.com | chemicalbook.com |

| 3. Amination (Proposed) | 5-Bromo-1-acenaphthenone | Ammonia source, Pd or Cu catalyst (e.g., Buchwald-Hartwig amination) | 5-Amino-1-acenaphthenone | A plausible modern synthetic route to convert the aryl bromide to an amine. |

Instead of modifying a pre-formed acenaphthene molecule, this approach builds the tricyclic acenaphthenone structure from a suitably substituted naphthalene (B1677914) precursor. This strategy often employs an intramolecular cyclization as the key ring-forming step.

The quintessential method for forming the five-membered ketone ring of the acenaphthenone system is the intramolecular Friedel-Crafts acylation of a naphthaleneacetic acid derivative. nrochemistry.commasterorganicchemistry.com

For the synthesis of 5-amino-1-acenaphthenone, the logical starting material would be 4-amino-1-naphthaleneacetic acid or a protected derivative. The amino group is strongly activating but also basic, which can interfere with the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid) required for the Friedel-Crafts reaction. jkchemical.com Therefore, the amino group is typically protected, for example as an acetamide (B32628) (N-acetyl group), prior to the cyclization step.

The synthetic sequence would begin with a 4-aminonaphthalene derivative. This would be followed by the introduction of an acetic acid moiety at the C1 position, for example, via the reaction of naphthalene with chloroacetic acid. stackexchange.com After protection of the amino group, the resulting N-acetyl-4-amino-1-naphthaleneacetic acid is treated with a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, which catalyzes the intramolecular acylation to close the five-membered ring, forming N-(1-oxo-1,2-dihydroacenaphthylen-5-yl)acetamide. The final step is the deprotection of the acetyl group under acidic or basic conditions to liberate the free amine and yield the target compound, 5-amino-1-acenaphthenone.

Construction of the Acenaphthenone Scaffold with Integrated Amino Group

Ring-Closure Reactions and Cyclization Strategies

The synthesis of the acenaphthenone core, a precursor to 5-amino-1-acenaphthenone, often involves intramolecular cyclization reactions. One of the foundational methods for creating the five-membered ring of the acenaphthene system is through the reduction of α-diimines derived from acenaphthoquinone, followed by a ring-closing reaction.

A general method involves the reduction of bis(imino)acenaphthene (BIAN) ligands with a mixture of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) to produce 1,2-diaminoacenaphthenes. acs.org These diamines can then undergo a ring-closing reaction with reagents like triethyl orthoformate in an acidic medium to form the corresponding imidazolinium salts, which are precursors to N-heterocyclic carbenes. acs.org This strategy highlights the formation of the heterocyclic ring fused to the acenaphthene skeleton.

Another approach involves the cyclocondensation of acenaphthenequinone (B41937) with various reagents. For instance, its reaction with 3,4-dehydro-DL-proline results in a product where the pyrroline (B1223166) ring is converted to an N-substituted pyrrole. mdpi.com Similarly, condensation with 2,3-dimethylquinoxaline-1,4-dioxide yields phenazine (B1670421) dioxide. mdpi.com These reactions demonstrate the versatility of acenaphthenequinone in forming fused heterocyclic systems, which can be precursors or analogues to the target compound.

The formation of spiro-heterocyclic systems from acenaphthenequinone through 1,3-dipolar cycloaddition reactions is also a well-established cyclization strategy. researchgate.netresearchgate.net These reactions often involve the in-situ generation of an azomethine ylide from acenaphthenequinone and an amino acid, which then reacts with a dipolarophile. researchgate.netnih.gov While not directly yielding 5-amino-1-acenaphthenone, these methods showcase the construction of complex polycyclic systems based on the acenaphthene framework.

Multi-component Reactions for Direct Amino-Acenaphthenone Formation

Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. ijisrt.comnih.govfrontiersin.orgresearchgate.net For the synthesis of acenaphthene-based compounds, MCRs offer a streamlined approach to generate structural diversity.

One notable MCR is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from acenaphthenequinone and an amino acid, with various dipolarophiles. researchgate.netresearchgate.net This three-component reaction allows for the stereoselective synthesis of complex spiro[acenaphthylene-pyrrolidine] derivatives. researchgate.net For instance, the reaction of acenaphthenequinone, an amino acid, and a β-nitrostyrene derivative can lead to the formation of four contiguous stereogenic centers with high selectivity. researchgate.net

While direct multi-component synthesis of 5-amino-1-acenaphthenone is not extensively documented, the principles of MCRs are applied to the synthesis of related acenaphthene derivatives. For example, a one-pot, three-component synthesis of spiro[acenaphthylene-diindenopyridine]triones has been developed, showcasing the power of MCRs in constructing complex acenaphthene-based architectures. researchgate.net The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) has been utilized to synthesize imidazo[1,2-a]pyridine-based inhibitors from an aminopyridine, an aldehyde, and an isocyanide. frontiersin.org This highlights the potential for developing a direct MCR for 5-amino-1-acenaphthenone by carefully selecting the appropriate starting materials.

Advanced Synthetic Protocols and Green Chemistry Principles in 1-Acenaphthenone, 5-amino- Synthesis

Modern synthetic chemistry emphasizes the use of advanced protocols and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Catalytic Approaches in Aminoacenaphthenone Synthesis

Catalysis plays a crucial role in the synthesis of acenaphthene derivatives, including those with amino functionalities. N-heterocyclic carbene (NHC) ligands derived from acenaphthene have been extensively used in transition metal catalysis. mdpi.com The synthesis of these ligands often starts from acenaphthoquinone. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed using acenaphthene-based NHC-palladium complexes. mdpi.com These catalysts have also been effective in aminocarbonylation reactions. mdpi.com Ruthenium complexes with acenaphthene-based NHC ligands are highly active in ring-closing metathesis (RCM) reactions. mdpi.com

A notable green chemistry approach involves the use of hypervalent iodine(III) as a metal-free catalyst for the synthesis of 5-amino-substituted 1,2,4-thiadiazoles through intramolecular cyclization. mdpi.comsemanticscholar.org This method is characterized by short reaction times and good to excellent yields at ambient temperatures. mdpi.comsemanticscholar.org Molecular iodine has also been used as a catalyst for the synthesis of 5-amino-1,2,4-thiadiazoles via oxidative N-S bond formation. mdpi.comsemanticscholar.org

Regioselectivity and Stereoselectivity in Amination and Oxidation Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of functionalized acenaphthenes. The introduction of a nitro group at the 5-position of acenaphthene, a common precursor to the 5-amino group, is a key step that dictates the final substitution pattern. thieme-connect.com Subsequent reduction of the nitro group yields the desired 5-aminoacenaphthene. prepchem.com

The stereoselective synthesis of acenaphthene derivatives is often achieved through cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides generated from acenaphthenequinone and an amino acid with β-nitrostyrenes can be highly stereoselective, leading to the formation of specific diastereomers. nih.gov The regioselectivity of this reaction is governed by the stability of the transition states. nih.gov

Baker's yeast-mediated reduction of 5-substituted-acenaphthylene-1,2-diones provides a green and stereoselective method to obtain chiral trans-5-substituted-acenaphthene-1,2-diols with high enantiomeric excess. colab.ws The absolute configuration of the products can be determined using techniques like exciton-coupled circular dichroism. colab.ws

Modern Methodologies for Amine Group Introduction and Modification

The primary method for introducing the amino group at the 5-position is through the reduction of 5-nitroacenaphthene. prepchem.com This reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C). prepchem.com

Once the amino group is in place, it can be further modified. For example, acylation of 4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine with acyl chlorides in the presence of a base like ethyldiisopropylamine yields the corresponding amides. nih.gov Reductive amination is another modern technique used to introduce an amino group. For instance, 1-(acenaphthen-5-yl)pent-4-en-1-one can be converted to the corresponding amine via reductive amination using sodium cyanoborohydride and ammonium (B1175870) acetate. asianpubs.org

A cobalt-catalyzed aza-Barbier reaction of dehydroglycines with unactivated alkyl halides has been reported for the enantioselective synthesis of α-amino esters, showcasing a modern approach to forming C-C bonds adjacent to a nitrogen atom. nih.gov While not directly applied to 5-amino-1-acenaphthenone, this methodology represents the forefront of amine group functionalization.

Purity and Yield Optimization in 1-Acenaphthenone, 5-amino- Synthetic Routes

Optimizing purity and yield is a critical aspect of any synthetic route. This often involves careful selection of reagents, reaction conditions, and purification methods.

In the synthesis of 5-aminoacenaphthene, the starting 5-nitroacenaphthene may contain the 3-nitro isomer as an impurity. prepchem.com Purification is often necessary to obtain the desired isomer. Recrystallization is a common technique to improve the purity of the final product. prepchem.com Decolorization with activated charcoal can also be employed to remove colored impurities. prepchem.com

The choice of solvent can also significantly impact the yield and purity. In some cases, solvent-free conditions or the use of green solvents like water or ethanol (B145695) can lead to improved outcomes. mdpi.comnih.gov The optimization process often involves a systematic screening of reaction parameters such as temperature, reaction time, and catalyst loading. gyrosproteintechnologies.com

Derivatization and Reaction Pathways of 1 Acenaphthenone, 5 Amino

Electrophilic Aromatic Substitution Reactions on the 1-Acenaphthenone (B129850), 5-amino- Framework

The acenaphthene (B1664957) core of 1-Acenaphthenone, 5-amino- is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the carbonyl group is a deactivating group, directing electrophiles to the meta position. The interplay of these directing effects determines the final substitution pattern.

Computational and theoretical studies on substituted benzenes provide insights into the directing effects of amino and nitro groups, which can be analogous to the amino and carbonyl functionalities in 1-Acenaphthenone, 5-amino-. The amino group enriches the ortho and para positions with electron density through resonance, making them more susceptible to electrophilic attack. rsc.org The kinetic energy of electrons in the aromatic basins and their exchange-correlation energies are key descriptors in rationalizing these substituent effects. nih.gov While specific studies on the electrophilic substitution of 1-Acenaphthenone, 5-amino- are not extensively detailed in the provided context, the general principles of EAS on substituted aromatic systems are well-established. acs.org For instance, acetylation of monosubstituted acenaphthenes demonstrates that the position of substitution is dictated by the nature of the existing substituent. acs.org

Nucleophilic Reactions Involving the Amino Group of 1-Acenaphthenone, 5-amino-

The primary amino group at the 5-position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. The nucleophilicity of amino acids and peptides has been extensively studied, providing a basis for understanding the reactivity of the amino group in 1-Acenaphthenone, 5-amino-. researchgate.net The reactivity of this group is central to many of the derivatization strategies for this compound. sdu.dknih.govnih.gov

The amino group of 1-Acenaphthenone, 5-amino- readily participates in amidation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This classic transformation is a fundamental method for introducing acyl groups. nih.gov Furthermore, the amino group can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov The formation of imines is a reversible reaction that often requires the removal of water to drive the equilibrium towards the product. nih.gov Imines are versatile intermediates that can be further reduced to secondary amines or participate in various cycloaddition and multicomponent reactions. nih.govfigshare.com

| Reactant | Product Type | Reaction Conditions |

| Acid Chloride | Amide | Base (e.g., pyridine, triethylamine) |

| Aldehyde/Ketone | Imine (Schiff Base) | Acid or base catalysis, often with dehydration |

This table provides a general overview of amidation and imine formation reactions.

The primary aromatic amino group can be converted to a diazonium salt through reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.gov This diazotization reaction yields a highly versatile intermediate, the 5-diazo-1-acenaphthenone cation. Diazonium salts are valuable synthetic intermediates that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and Schiemann reactions for the introduction of fluorine. They are also key components in azo coupling reactions, where they react with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.gov This reaction is a cornerstone of the dye and pigment industry.

| Reaction | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 5-Diazo-1-acenaphthenone chloride |

| Sandmeyer | CuCl/HCl | 5-Chloro-1-acenaphthenone |

| Sandmeyer | CuBr/HBr | 5-Bromo-1-acenaphthenone |

| Sandmeyer | CuCN/KCN | 5-Cyano-1-acenaphthenone |

| Azo Coupling | Phenol | 5-(4-hydroxyphenylazo)-1-acenaphthenone |

This table illustrates the synthetic utility of diazotization and subsequent coupling reactions.

The amino group of 1-Acenaphthenone, 5-amino- serves as a key nucleophile in the construction of fused heterocyclic rings. These annulation reactions often involve bifunctional electrophiles that react with both the amino group and an adjacent position on the acenaphthene ring, leading to the formation of new five- or six-membered rings. Such strategies are pivotal in the synthesis of complex polycyclic aromatic and heterocyclic systems. researchgate.net For example, reaction with α,β-unsaturated ketones can lead to the formation of fused quinoline-type structures through a Michael addition followed by intramolecular cyclization and aromatization. Similarly, reactions with 1,3-dicarbonyl compounds can yield fused pyridinone rings.

Carbonyl Group Reactivity and Transformations in 1-Acenaphthenone, 5-amino-

The carbonyl group at the 1-position is an electrophilic center that undergoes a variety of nucleophilic addition and condensation reactions. Its reactivity is a cornerstone for modifying the five-membered ring of the acenaphthene core.

The carbonyl group of 1-Acenaphthenone, 5-amino- can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a base, a classic example being the Knoevenagel condensation. nih.gov For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield dicyanomethylene or cyanocarboethoxy-methylene derivatives, respectively. These reactions expand the conjugated system of the molecule and are useful for the synthesis of dyes and functional materials. Condensation with aromatic diamines can lead to the formation of fused diazepine (B8756704) or quinoxaline (B1680401) ring systems, depending on the diamine used. researchgate.net For example, reaction with o-phenylenediamine (B120857) can yield an acenaphtho[1,2-b]quinoxaline (B1266190) derivative.

| Reagent | Product Type |

| Malononitrile | 1-(Dicyanomethylene)-5-amino-acenaphthene |

| Ethyl Cyanoacetate | 1-(Cyanocarboethoxymethylene)-5-amino-acenaphthene |

| o-Phenylenediamine | Acenaphtho[1,2-b]quinoxalin-x-amine |

This table showcases examples of condensation reactions involving the carbonyl group.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds such as aldehydes and ketones. wikipedia.orglumenlearning.comnih.gov The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by the deprotonation of a phosphonium (B103445) salt. libretexts.org The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

In the context of 1-Acenaphthenone, 5-amino-, the ketone at the C-1 position is a suitable substrate for olefination via the Wittig reaction. This reaction would convert the carbonyl group into an exocyclic double bond, yielding 1-alkylidene-5-amino-acenaphthene derivatives. For instance, the reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a methylene group, forming 1-methylene-5-amino-acenaphthene. libretexts.org While specific literature detailing the Wittig reaction on 1-Acenaphthenone, 5-amino- is not abundant, the reaction's general applicability to ketones is well-established. wikipedia.org Studies on the related acenaphthenequinone (B41937) scaffold have shown that reaction with methylene-phosphorane can yield a methyleneacenaphthenone, demonstrating the feasibility of this transformation on the acenaphthene core. nih.gov

The reactivity and stereochemical outcome of the Wittig reaction can be tuned by the nature of the ylide. nih.gov Stabilized ylides (containing an electron-withdrawing group) are less reactive and tend to produce (E)-alkenes, whereas non-stabilized ylides (containing alkyl or aryl groups) are more reactive and typically favor the formation of (Z)-alkenes. libretexts.org The presence of the 5-amino group, an electron-donating group, may influence the reactivity of the carbonyl group but is not expected to inhibit the reaction. However, under strongly basic conditions sometimes used for ylide generation, the amino group might require protection.

Table 1: Examples of Potential Wittig Reactions with 1-Acenaphthenone, 5-amino-

| Wittig Reagent (Ylide) | Corresponding Alkyl Halide Precursor | Product |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Methyltriphenylphosphonium bromide | 1-Methylene-5-amino-acenaphthene |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Ethyltriphenylphosphonium iodide | 1-Ethylidene-5-amino-acenaphthene |

| Benzylidenetriphenylphosphorane (Ph₃P=CHPh) | Benzyltriphenylphosphonium chloride | 1-Benzylidene-5-amino-acenaphthene |

Reduction and Oxidation Reactions of the Ketone

The carbonyl group of 1-Acenaphthenone, 5-amino- is susceptible to both reduction and oxidation, leading to a variety of functionalized derivatives.

Reduction Reactions

The ketone can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and conditions employed. wikipedia.org

Reduction to Alcohol: The conversion of the C-1 ketone to a secondary alcohol (1-acenaphthenol, 5-amino-) can be readily achieved using common metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. wikipedia.org The reduction of a substituted 1-acenaphthenone derivative with LiAlH₄ has been documented, confirming the utility of this method on the acenaphthenone core. cdnsciencepub.com

Table 2: Products of Ketone Reduction in 1-Acenaphthenone, 5-amino-

| Reagent / Reaction | Conditions | Product | Functional Group Transformation |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol (B145695) | 1-Acenaphthenol (B129857), 5-amino- | C=O → CH-OH |

| Lithium Aluminum Hydride (LiAlH₄) | THF / Diethyl ether | 1-Acenaphthenol, 5-amino- | C=O → CH-OH |

| Wolff-Kishner (H₂NNH₂, KOH) | High temp. (e.g., ethylene (B1197577) glycol) | 5-Amino-acenaphthene | C=O → CH₂ |

| Clemmensen (Zn(Hg), HCl) | Concentrated Acid | 5-Amino-acenaphthene | C=O → CH₂ |

Oxidation Reactions

Oxidation of 1-acenaphthenone can occur at the C-2 methylene position, which is activated by the adjacent carbonyl group, or through rearrangement of the carbonyl itself.

Oxidation to Acenaphthenequinone: The most common oxidation pathway involves the conversion of the C-2 methylene group into a carbonyl, yielding 5-amino-acenaphthenequinone. Metabolic studies on the parent compound, 1-acenaphthenone, have shown that it can be oxidized to acenaphthenequinone. tandfonline.comasm.org This transformation is also observed in the metabolism of acenaphthene, which proceeds through 1-acenaphthenol and 1-acenaphthenone as intermediates. researchgate.netnih.gov Chemical oxidizing agents such as selenium dioxide (SeO₂) are commonly used for the α-oxidation of ketones to 1,2-dicarbonyl compounds.

Baeyer-Villiger Oxidation: A different oxidative pathway is the Baeyer-Villiger rearrangement, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). libretexts.org Treatment of 1-acenaphthenone, 5-amino- with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to a seven-membered lactone through the migration of the more substituted C-2 carbon. This reaction would represent a ring expansion of the five-membered cyclopentanone (B42830) ring.

Ring-Modification and Rearrangement Reactions of the Acenaphthenone Core

The rigid tricyclic structure of the acenaphthenone core can be modified through various rearrangement reactions, often leading to ring expansion or contraction. These reactions are synthetically valuable for accessing novel polycyclic frameworks.

Ring Expansion Reactions:

Tiffeneau-Demjanov Rearrangement: This is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.org The sequence would begin with the conversion of 1-acenaphthenone, 5-amino- to its corresponding cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid (HNO₂) generates a diazonium salt, which then undergoes a concerted loss of N₂ and alkyl migration to yield a ring-expanded, six-membered ketone. berhamporegirlscollege.ac.in

Cyanohydrin-Mediated Rearrangement: Studies on the related acenaphthenequinone have shown that its cyanohydrin can undergo a facile base-catalyzed rearrangement to form peri ring-expanded naphthalides. nih.gov This pathway involves the cleavage of a bridgehead carbon-carbon bond and could potentially be adapted to derivatives of 1-acenaphthenone.

Beckmann Rearrangement: This reaction converts an oxime into an amide and can result in ring expansion. libretexts.org The oxime of 1-acenaphthenone, 5-amino- (formed by reaction with hydroxylamine) could be treated with an acid (e.g., sulfuric acid or PCl₅) to induce rearrangement, yielding a six-membered lactam.

Ring Opening and Cleavage:

Schmidt Reaction: Treatment of the ketone with hydrazoic acid (HN₃) under acidic conditions can induce a Schmidt rearrangement, which is mechanistically related to the Beckmann rearrangement. This reaction would also insert a nitrogen atom into the five-membered ring, forming a lactam.

Oxidative Cleavage: Strong oxidation can lead to the cleavage of the five-membered ring. For instance, the oxidation of acenaphthenequinone is a known route to 1,8-naphthalic anhydride. nih.gov A similar oxidative cleavage of the 1,2-dicarbonyl derivative of 5-amino-1-acenaphthenone could yield a substituted 1,8-naphthalic anhydride, an important precursor for dyes and fluorescent materials. wikipedia.org

Functionalization Strategies for Advanced 1-Acenaphthenone, 5-amino- Derivatives

1-Acenaphthenone, 5-amino- is a versatile scaffold for the synthesis of more complex molecules and advanced materials. Functionalization can be directed at the existing reactive sites: the 5-amino group, the C-1 ketone, and the adjacent C-2 methylene group.

Derivatization of the 5-Amino Group: The aromatic amino group is a key handle for introducing a wide range of functionalities.

Acylation and Sulfonylation: The amine can be readily converted to amides and sulfonamides by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides.

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can be replaced by a variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions, providing access to a broad spectrum of 5-substituted-1-acenaphthenone derivatives.

Condensation Reactions: Reaction with aldehydes or ketones can form Schiff bases (imines), which can serve as ligands or be further reduced to secondary amines.

Building Heterocycles from the Ketone and Methylene Group: The 1,2-enone-like functionality is a prime site for constructing fused heterocyclic rings.

Knoevenagel Condensation: The active methylene group at C-2 can undergo condensation with aldehydes in the presence of a base to form 2-alkylidene derivatives.

Paal-Knorr Type Syntheses: The ketone can be a building block for heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield fused pyrazole (B372694) derivatives. Condensation with 1,2-diamines, such as o-phenylenediamine, could lead to the formation of fused diazepine systems. researchgate.net

Gewald and Hantzsch-Type Reactions: Following the strategy used for synthesizing acenaphthene-thiazole derivatives from 5-bromoacetylacenaphthene, the 1-acenaphthenone, 5-amino- core could be similarly elaborated. semanticscholar.org For instance, α-halogenation at the C-2 position followed by reaction with thiourea (B124793) or thioamides can provide access to fused thiazole (B1198619) rings.

Advanced Characterization Techniques and Spectroscopic Analysis in 1 Acenaphthenone, 5 Amino Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Acenaphthenone (B129850), 5-amino-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 1-Acenaphthenone, 5-amino- is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of the parent compound, 1-Acenaphthenone, and the electronic effects of the amino substituent.

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The methylene (B1212753) protons (-CH₂-) of the five-membered ring would appear as a singlet or a pair of doublets. The aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. The introduction of the electron-donating amino group at the C-5 position causes a predictable upfield shift (to a lower ppm value) of the signals for the protons on the aromatic ring, particularly for the protons at the ortho (C-4 and C-6) and para (C-7) positions relative to the amino group. A broad singlet, characteristic of the amino (-NH₂) protons, is also anticipated, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acenaphthenone, 5-amino-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H₂ | ~3.7 | s |

| Aromatic H's | 6.5 - 7.8 | m |

Note: Predicted values are based on the analysis of substituted aromatic systems. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 1-Acenaphthenone, 5-amino- would give a distinct signal. The spectrum of the parent 1-Acenaphthenone shows a characteristic downfield signal for the carbonyl carbon (C=O) around 205 ppm. researchgate.net

The presence of the amino group at C-5 significantly influences the chemical shifts of the aromatic carbons. The C-5 carbon, directly attached to the nitrogen, is expected to be shielded and appear at a higher field (lower ppm) compared to its position in the unsubstituted ring. Other carbons in the same aromatic ring will also experience shifts. The chemical shifts of the aliphatic CH₂ carbon and the carbonyl carbon are expected to be less affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acenaphthenone, 5-amino-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~205 |

| Quaternary Carbons | 120 - 150 |

| Aromatic CH | 110 - 135 |

Note: Predicted values are based on known substituent effects on acenaphthene (B1664957) and related aromatic systems. researchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. researchgate.net This is particularly useful for assigning the protons within the aromatic spin systems by tracing the connectivity from one proton to its neighbors.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with their directly attached carbon atoms. researchgate.net This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions, by observing their long-range correlations to nearby protons. For instance, the methylene protons would show an HMBC correlation to the carbonyl carbon.

These advanced techniques, used in combination, allow for the complete and confident assignment of all proton and carbon signals, confirming the molecular structure of 1-Acenaphthenone, 5-amino-.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Acenaphthenone, 5-amino- is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the carbonyl group of the ketone and the primary amino group. A strong, sharp absorption band for the C=O stretch is expected in the region of 1700-1680 cm⁻¹. The primary amine (-NH₂) group will be characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. researchgate.net An N-H bending vibration is also expected around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. vscht.czacs.org

Table 3: Characteristic IR Absorption Frequencies for 1-Acenaphthenone, 5-amino-

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Ketone (C=O) | Stretch | 1700 - 1680 | Strong |

| Amine (N-H) | Bend | 1650 - 1580 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 1-Acenaphthenone, 5-amino- (molecular formula C₁₂H₉NO), the calculated exact mass is 183.0684 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 183.

The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for aromatic ketones include the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z = 155 (M-28). The presence of the amino group could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z = 156 (M-27). Further fragmentation of the acenaphthene ring system would produce a complex pattern of smaller ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. researchgate.netnih.gov

Table 4: Predicted Mass Spectrometry Data for 1-Acenaphthenone, 5-amino-

| m/z | Predicted Identity |

|---|---|

| 183 | [M]⁺˙ (Molecular Ion) |

| 155 | [M - CO]⁺˙ |

| 156 | [M - HCN]⁺˙ |

X-ray Crystallography for Precise Molecular Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles.

Although a crystal structure for 1-Acenaphthenone, 5-amino- has not been identified in the surveyed literature, this technique would be indispensable for confirming its structure. An X-ray diffraction analysis would reveal the planarity of the acenaphthenone ring system and the geometry of the amino group. Furthermore, it would provide insight into the intermolecular interactions in the solid state, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictates the crystal packing arrangement.

Single Crystal X-ray Diffraction Studies of 1-Acenaphthenone, 5-amino- and its Derivatives

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to construct an electron density map, from which the atomic positions are determined. researchgate.net The structural data is then refined to achieve a final, highly accurate molecular structure. ijpsi.org For instance, Schiff base derivatives of 5-amino-1-acenaphthenone are expected to crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govijpsi.orgeurjchem.com The analysis confirms the formation of the characteristic imine or azomethine group (C=N) and reveals the planarity or torsion angles within the molecule. nih.gov This information is fundamental for understanding the structure-property relationships of these materials.

Below is a representative table of crystallographic data that might be obtained for a derivative of 1-Acenaphthenone, 5-amino-.

| Parameter | Representative Value |

| Chemical Formula | C₁₉H₁₄N₂O |

| Formula Weight | 286.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.641(13) |

| b (Å) | 8.653(4) |

| c (Å) | 16.609(10) |

| β (°) | 116.34(3) |

| Volume (ų) | 1886(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.007 |

| R-factor (%) | 4.53 |

Note: This data is representative of a typical organic Schiff base derivative and is for illustrative purposes. ijpsi.orgeurjchem.com

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net In 1-Acenaphthenone, 5-amino- and its derivatives, hydrogen bonding plays a predominant role in stabilizing the crystal lattice. nih.govsemanticscholar.org The amino group (-NH₂) serves as a hydrogen bond donor, while the keto group (C=O) acts as an acceptor, leading to the formation of N-H···O hydrogen bonds. researchgate.netrsc.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. scispace.com

In addition to classical hydrogen bonds, other weak interactions are also significant. These include:

π-π Stacking: The planar aromatic acenaphthene cores can stack on top of one another, an interaction driven by electrostatic and van der Waals forces. semanticscholar.org

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich π-systems of adjacent aromatic rings.

Electronic Spectroscopy for Photophysical Property Characterization (e.g., UV-Vis Absorption and Emission)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is employed to investigate the photophysical properties of 1-Acenaphthenone, 5-amino-. The molecule's structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing keto group (C=O) connected by a π-conjugated aromatic system, is characteristic of a "push-pull" or donor-π-acceptor (D-π-A) chromophore. nih.gov

The UV-Vis absorption spectrum of such compounds is typically characterized by two main types of electronic transitions:

π → π Transitions:* These high-intensity absorptions, usually occurring in the UV region, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. thermofisher.com

Intramolecular Charge Transfer (ICT) Transitions: A lower energy, often broad absorption band that extends into the visible region is characteristic of an ICT transition. nih.govmdpi.com Upon photoexcitation, electron density is shifted from the amino donor group to the keto acceptor group through the acenaphthene π-system. nih.gov

The position and intensity of these absorption bands are sensitive to the surrounding environment. This phenomenon, known as solvatochromism , refers to the shift in absorption or emission maxima upon changing the polarity of the solvent. mdpi.comnih.gov In polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized more than the ground state, typically leading to a red-shift (bathochromic shift) in the absorption and emission spectra. nih.gov

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often observed in ICT dyes, indicating a significant structural reorganization in the excited state. nih.gov

| Spectroscopic Property | Typical Wavelength Range (nm) | Transition Type |

| UV Absorption (λ_abs) | 250-350 | π → π* |

| Vis Absorption (λ_abs) | 380-450 | Intramolecular Charge Transfer (ICT) |

| Emission (λ_em) | 450-550 | Fluorescence from ICT state |

Note: The specific wavelengths are illustrative and can vary significantly based on substitution and solvent environment. nih.govmdpi.comnih.gov

Theoretical and Computational Investigations of 1 Acenaphthenone, 5 Amino

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is used to study various aspects of molecular structure and reactivity, from geometry to electronic orbital interactions.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. pennylane.ai For 1-Acenaphthenone (B129850), 5-amino-, this process involves calculating the forces on each atom and adjusting their positions until the net force is zero, resulting in the equilibrium geometry. This process is crucial, as an inaccurate geometry can lead to erroneous predictions of molecular properties. pennylane.ai

Conformational analysis is particularly relevant for 1-Acenaphthenone, 5-amino- due to the presence of the flexible amino (-NH2) group attached to the rigid acenaphthenone core. Different orientations of the amino group relative to the aromatic ring can lead to different conformers with varying energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's three-dimensional structure.

| Parameter | Description | Significance |

|---|---|---|

| C=O Bond Length | The length of the double bond in the ketone group. | This value reflects the carbonyl character and can be influenced by conjugation with the aromatic system. |

| C-N Bond Length | The length of the single bond between the aromatic ring and the amino group. | This bond may exhibit partial double bond character due to the delocalization of the nitrogen lone pair into the π-system, which would be indicated by a shorter-than-typical C-N single bond. |

| Aromatic C-C Bonds | Bond lengths within the fused ring system. | Variations in these lengths indicate the degree of electron delocalization and aromaticity within the naphthalene (B1677914) core. |

| Dihedral Angles | Angles defining the orientation of the amino group relative to the aromatic plane. | These values are critical for identifying the lowest-energy conformer and understanding steric interactions. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 1-Acenaphthenone, 5-amino-, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic π-system. The LUMO is anticipated to be centered on the electron-withdrawing carbonyl group and the associated conjugated system. Analyzing the spatial distribution of these orbitals helps predict sites for electrophilic and nucleophilic attack.

| Property | Description | Predicted Characteristics |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. ossila.com | A higher energy value indicates stronger electron-donating ability. The amino group is expected to raise the HOMO energy compared to unsubstituted acenaphthenone. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. ossila.com | A lower energy value indicates stronger electron-accepting ability. The ketone group lowers the LUMO energy. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | This value correlates with the molecule's chemical reactivity and is used to calculate global reactivity descriptors like chemical hardness and softness. |

The distribution of electron density in a molecule governs its electrostatic properties and intermolecular interactions. DFT calculations can determine the partial charges on each atom, providing a quantitative measure of the molecular charge distribution. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org An MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgproteopedia.org

For 1-Acenaphthenone, 5-amino-, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack or hydrogen bonding. chemrxiv.org Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, identifying them as potential hydrogen bond donors. These maps are invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors. libretexts.org

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly negative (electron-rich). | Site for interaction with electrophiles and hydrogen bond donors. |

| Amino Hydrogens (-NH2) | Positive (electron-poor). | Site for hydrogen bonding with electron-rich atoms. |

| Aromatic Ring | Largely neutral to slightly negative, with variations due to substituents. | The π-electron cloud can interact with other molecules via π-stacking or with electrophiles. The amino group enhances the nucleophilicity of the ring. |

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping reaction pathways, identifying transition states, and calculating activation energies, these methods can provide a detailed mechanistic understanding that is often difficult to obtain experimentally.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). smu.edu The PES maps the energy of a molecular system as a function of its geometry. pennylane.ai Key points on the PES include local minima, which represent stable reactants, products, and intermediates, and saddle points, which correspond to transition states. acs.org

The transition state (TS) is the point of maximum energy along the minimum energy path between reactants and products and is a critical structure for understanding reaction kinetics. rsc.org Locating the TS on the PES is a central goal of mechanistic studies. Once a candidate TS structure is found, it is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). rsc.org A higher barrier corresponds to a slower reaction rate. By comparing the activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. For instance, in a reaction of 1-Acenaphthenone, 5-amino-, computational analysis could distinguish between different possible sites of attack or different stereochemical outcomes by calculating the respective transition state energies. This analysis provides a robust theoretical foundation for rationalizing and predicting chemical reactivity. rsc.org

Regioselectivity and Stereoselectivity Predictions

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions, particularly concerning regioselectivity and stereoselectivity. For 1-Acenaphthenone, 5-amino-, theoretical models can elucidate the preferred sites of reaction and the spatial arrangement of the resulting products.

Regioselectivity: The reactivity of 1-Acenaphthenone, 5-amino- is dictated by the electronic properties of its constituent functional groups. The acenaphthene (B1664957) core is an aromatic system, while the ketone and amino groups introduce specific electronic effects. The amino group at the 5-position is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at positions ortho and para to it. Conversely, the ketone group is an electron-withdrawing group. In reactions involving nucleophilic attack at the carbonyl carbon, the amino group's electron-donating nature could slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted 1-acenaphthenone.

In multicomponent reactions, such as those involving acenaphthenequinone (B41937) (a related compound), high regioselectivity is often observed. nih.govresearchgate.net For instance, in the synthesis of spiro-heterocycles, the reaction proceeds via a specific pathway determined by the stability of the transition states. nih.gov A plausible mechanism for reactions involving 1-Acenaphthenone, 5-amino- would likely involve initial interaction at the more reactive carbonyl group, with the regioselectivity of subsequent steps being guided by both steric hindrance and the electronic influence of the amino group on the naphthalene system. researchgate.net

Stereoselectivity: Reactions involving the creation of a new chiral center, such as the reduction of the ketone group, are of significant interest. The reduction of the carbonyl group in 1-Acenaphthenone, 5-amino- would yield a chiral alcohol, 5-amino-1,2-dihydroacenaphthylen-1-ol. The stereochemical outcome (i.e., the formation of R or S enantiomers) can be predicted and controlled. For example, the use of chiral reducing agents or biocatalysts like baker's yeast has been shown to produce high enantiomeric excess in the reduction of related 5-substituted-acenaphthylene-1,2-diones. colab.ws Computational modeling can predict the favored stereoisomer by calculating the transition state energies for the approach of the reactant from different faces of the planar ketone. The reduction of related α-diimines has been shown to produce diastereomeric mixtures, where the cis/trans ratio is highly dependent on the reaction conditions. acs.org A similar dependency would be expected for reactions at the ketone of 5-amino-1-acenaphthenone.

| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity | Controlling Factors |

|---|---|---|---|

| Nucleophilic addition to C=O | Attack at carbonyl carbon | Formation of a racemic mixture unless a chiral reagent/catalyst is used. | Steric hindrance from the acenaphthene system; electronic effects. |

| Electrophilic Aromatic Substitution | Substitution at positions 4 and 6 (ortho to -NH2) | Not applicable | Activating effect of the electron-donating amino group. |

| [3+2] Cycloaddition | High regioselectivity based on transition state stability. nih.govresearchgate.net | High diastereoselectivity, favoring the kinetic product. researchgate.net | Orbital symmetry; steric interactions. |

Supramolecular Interactions and Host-Guest Chemistry Modeling

The arrangement of molecules in the solid state and their interactions in solution are governed by supramolecular forces. Modeling these interactions for 1-Acenaphthenone, 5-amino- provides insight into its crystal packing, solubility, and potential for forming larger assemblies.

1-Acenaphthenone, 5-amino- possesses multiple functional groups capable of engaging in a variety of non-covalent interactions, which are crucial in determining its supramolecular structure. rsc.org

Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.gov This allows for the formation of robust intermolecular hydrogen bonds, such as N-H···O, which can direct molecular self-assembly into well-defined patterns like chains or sheets. rsc.orgresearchgate.net Intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen is also possible, which would influence the molecule's conformation.

π-Stacking: The planar, electron-rich acenaphthene core is highly conducive to π-π stacking interactions. acs.org In the crystal lattice, molecules can arrange in a face-to-face or offset manner, with typical interplanar distances of 3.3 to 3.8 Å. beilstein-journals.org These interactions are a significant driving force in the crystal packing of polycyclic aromatic compounds and their derivatives. beilstein-journals.orgacs.org

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Structural Implication |

|---|---|---|---|

| Hydrogen Bonding (Intermolecular) | -NH₂ (donor) and C=O (acceptor) | 20–40 rsc.org | Formation of ordered supramolecular synthons, directing crystal packing. rsc.org |

| π-π Stacking | Acenaphthene aromatic rings | 2–20 rsc.org | Leads to columnar or herringbone packing motifs in the solid state. beilstein-journals.org |

| C-H···π Interactions | Aromatic C-H bonds and adjacent π-systems | 2–10 | Contributes to the stability and specific orientation of molecules in the crystal. researchgate.net |

| Dispersion Forces | Entire molecule | Variable (cumulative) | Overall cohesive energy of the molecular crystal. rsc.org |

Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within a larger "host" molecule. dokumen.pub The size, shape, and hydrophobicity of the acenaphthene skeleton make 1-Acenaphthenone, 5-amino- an ideal candidate for a guest molecule.

Common hosts for aromatic guests include macrocycles like cyclodextrins and calixarenes. plos.orgresearchgate.net Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar molecules like acenaphthene in aqueous solutions. plos.org The inclusion of acenaphthene-1,2-dione, a related compound, within a p-sulfonatocalix wikipedia.orgarene host has been studied, demonstrating that the acenaphthene unit can be effectively complexed. researchgate.net

Modeling the inclusion of 1-Acenaphthenone, 5-amino- would involve docking simulations to determine the most stable orientation of the guest within the host's cavity. The aromatic part of the molecule would likely reside deep within the hydrophobic cavity of the host, while the polar amino and ketone groups could interact with the hydrophilic rim of the host (e.g., the hydroxyl groups of a cyclodextrin), potentially enhancing the stability and solubility of the complex. dokumen.pub The formation of such complexes can significantly alter the physicochemical properties of the guest, including its solubility and chemical reactivity. plos.org

Advanced Computational Methods in 1-Acenaphthenone, 5-amino- Research

To gain a deeper understanding of the electronic structure and bonding in 1-Acenaphthenone, 5-amino-, advanced computational techniques are employed.

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for studying the properties of electronically excited states. researchgate.netchemrxiv.org It is used to predict and interpret UV-visible absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. rsc.org

For 1-Acenaphthenone, 5-amino-, TD-DFT calculations can provide detailed information about its photophysical properties. The key electronic transitions would likely include:

π → π* transitions: Associated with the conjugated aromatic system, these transitions are typically intense and occur at higher energies (shorter wavelengths).

n → π* transitions: Involving the promotion of a non-bonding electron from the carbonyl oxygen or the amino nitrogen to an antibonding π* orbital. These transitions are generally weaker and occur at lower energies (longer wavelengths).

The presence of the electron-donating amino group and the electron-withdrawing ketone group creates a "push-pull" system, which is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted acenaphthene. TD-DFT can accurately model this intramolecular charge transfer (ICT) character of the excited states. researchgate.net The results of a TD-DFT calculation would allow for a direct comparison with experimental spectra, aiding in the assignment of absorption bands to specific electronic transitions. acs.org

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|---|

| S₁ | 3.10 | 400 | 0.005 | HOMO-1 -> LUMO | n -> π |

| S₂ | 3.54 | 350 | 0.450 | HOMO -> LUMO | π -> π (ICT) |

| S₃ | 4.13 | 300 | 0.210 | HOMO-2 -> LUMO | π -> π* |

Note: This table is for illustrative purposes and does not represent actual calculated data for 1-Acenaphthenone, 5-amino-.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.de It provides a rigorous framework for identifying and characterizing chemical interactions, including weak non-covalent ones. researchgate.net

The analysis focuses on finding critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two interacting atoms, indicating a bonding interaction. The properties of the electron density at the BCP reveal the nature of the interaction.

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. For covalent bonds (shared interactions), ∇²ρ(r) < 0. For non-covalent or closed-shell interactions (like hydrogen bonds or van der Waals forces), ∇²ρ(r) > 0. rsc.org

For 1-Acenaphthenone, 5-amino-, QTAIM could be used to:

Characterize Intramolecular Interactions: Identify a BCP corresponding to the potential intramolecular hydrogen bond between the amino group and the carbonyl oxygen. nih.gov

Analyze Intermolecular Bonds: Quantify the strength and nature of intermolecular hydrogen bonds (N-H···O) and π-stacking interactions in a simulated dimer or crystal lattice. rsc.orgmdpi.com The low ρ(r) values and positive ∇²ρ(r) values are characteristic of such weak interactions. rsc.org

| Interaction Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Classification |

|---|---|---|---|

| Covalent Bond (C-C) | ~0.24 | ~ -0.60 | Shared Interaction |

| Strong Hydrogen Bond (O-H···O) | 0.04 - 0.10 | > 0 | Closed-shell (partially covalent) |

| Weak Hydrogen Bond (C-H···O) | 0.002 - 0.035 nih.gov | > 0 | Closed-shell (non-covalent) nih.gov |

| Van der Waals / π-Stacking | < 0.01 | > 0 | Closed-shell (non-covalent) |

Molecular Dynamics Simulations

Extensive literature searches for molecular dynamics (MD) simulations specifically focused on 1-Acenaphthenone, 5-amino- did not yield any dedicated studies on this particular compound. While computational methods are frequently employed to investigate related molecules, specific MD simulation data for 1-Acenaphthenone, 5-amino- is not publicly available in the reviewed scientific literature.

Theoretical studies on related acenaphthene derivatives and amino-substituted polycyclic aromatic hydrocarbons (PAHs) have been conducted using methods like Density Functional Theory (DFT) to explore their electronic structure, stability, and spectroscopic properties. acs.orgresearchgate.net For instance, DFT has been used to analyze the non-linear optical properties of acenaphthene and its derivative, acenaphthenequinone. researchgate.net Other research has focused on the synthesis and characterization of various acenaphthene derivatives, sometimes supported by computational analysis to understand their structural and electronic features. mdpi.comnih.gov

Quantum-based molecular dynamics have been used to simulate the formation of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) from simpler molecules under high-pressure and high-temperature conditions, providing insights into potential prebiotic synthesis routes. rsc.orgrsc.org These simulations track the dynamic changes in bonding and structure as complex aromatic systems are formed. rsc.orgrsc.org

Furthermore, molecular dynamics simulations are a common tool to study the interaction of PAHs and their derivatives with biological molecules like DNA or proteins. nih.govresearchgate.net These studies can reveal how functional groups on the aromatic core, such as amino groups, influence the binding and potential biological activity of the compounds. nih.gov

Research Applications and Emerging Paradigms of 1 Acenaphthenone, 5 Amino

1-Acenaphthenone (B129850), 5-amino- as a Versatile Building Block in Organic Synthesis

The reactivity of the amino group and the acenaphthenone core allows for a wide range of chemical transformations, establishing 1-Acenaphthenone, 5-amino- as a versatile building block in organic chemistry. mdpi.com Its utility is particularly evident in the construction of complex molecular architectures, including advanced polycyclic aromatic compounds and various nitrogen-containing heterocycles.

Precursor for Advanced Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest due to their unique electronic and photophysical properties. acs.org 1-Acenaphthenone, 5-amino- serves as a valuable starting material for the synthesis of more elaborate PAH structures. The amino group can be chemically modified or replaced to introduce new functionalities and extend the conjugated π-system of the acenaphthene (B1664957) core. This allows for the targeted design of PAHs with specific properties for applications in areas such as organic electronics and materials science.

For example, the acenaphthene framework, from which 1-Acenaphthenone, 5-amino- is derived, is a known component of coal tar and is used in the synthesis of various industrial chemicals. wikipedia.orgnih.gov The introduction of an amino group at the 5-position provides a strategic point for further chemical elaboration, enabling the synthesis of a diverse library of substituted acenaphthene derivatives and larger, more complex polycyclic systems. Research has shown that even simple PAHs like naphthalene (B1677914) and phenanthrene, which are structurally related to acenaphthene, can be transformed into more potent bioactive molecules through chemical modification. acs.org

Synthesis of Nitrogen-Containing Heterocycles

The presence of the amino group in 1-Acenaphthenone, 5-amino- makes it an ideal precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. mdpi.com Heterocycles are a cornerstone of medicinal chemistry and materials science, with many exhibiting significant biological activity or useful electronic properties. mdpi.comorganic-chemistry.org

The amino group can participate in various cyclization reactions to form fused heterocyclic rings onto the acenaphthene skeleton. For instance, it can react with suitable reagents to form pyridines, pyrazines, triazoles, and other heterocyclic systems. mdpi.commdpi.com The synthesis of such compounds is of great interest, as they can serve as scaffolds for the development of new pharmaceuticals, agrochemicals, and functional materials. scirp.org Research has demonstrated numerous methods for the synthesis of nitrogen-containing heterocycles from amino-substituted starting materials, highlighting the broad potential of 1-Acenaphthenone, 5-amino- in this area. mdpi.commdpi.comorganic-chemistry.org

Contributions to Advanced Materials Science and Engineering

The unique chemical structure of 1-Acenaphthenone, 5-amino- also lends itself to the development of advanced materials with tailored properties. Its applications in this domain range from the creation of functional dyes and pigments to the engineering of thermally stable and emissive organic materials and agents for chiral recognition.

Design and Synthesis of Functional Dyes and Pigments

The chromophoric acenaphthene core, combined with the auxochromic amino group, makes 1-Acenaphthenone, 5-amino- a promising candidate for the design of novel dyes and pigments. sid.ir The color and properties of the resulting dyes can be fine-tuned by modifying the chemical structure, for example, by introducing different substituents onto the amino group or the aromatic rings. ekb.egresearchgate.net

Derivatives of naphthalimide, which can be synthesized from acenaphthene, are well-known for their fluorescent properties and are used in a variety of applications, including as industrial colorants and fluorescent probes. sid.irmdpi.com The amino group in the 4-position of the naphthalimide structure is known to impart fluorescence. sid.ir Similarly, the amino group in 1-Acenaphthenone, 5-amino- can be exploited to create new classes of dyes with desirable photophysical properties. The synthesis of such dyes is an active area of research, with potential applications in textiles, printing, and advanced materials. ekb.egresearchgate.net

Development of Thermally Stable and Emissive Organic Materials

There is a growing demand for organic materials that are both thermally stable and highly emissive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govrsc.orgspiedigitallibrary.org The rigid, planar structure of the acenaphthene core contributes to the thermal stability of materials derived from it. rsc.org The incorporation of an amino group provides a means to introduce and modulate the emissive properties of these materials.